1-Cyano-3-ethylcyclohexane-1-carboxylic acid
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Overview
Description
1-Cyano-3-ethylcyclohexane-1-carboxylic acid is an organic compound with the molecular formula C10H15NO2 It is a derivative of cyclohexane, featuring a cyano group (-CN) and a carboxylic acid group (-COOH) attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyano-3-ethylcyclohexane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane derivatives, such as 3-ethylcyclohexanone.
Nitrile Formation:
Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide (CO2) under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Cyano-3-ethylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the cyano group to an amine group.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: NaCN, KCN, and other nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Cyano-3-ethylcyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyano-3-ethylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in various biochemical reactions. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Cyclohexane-1-carboxylic acid: Lacks the cyano group, making it less reactive in certain chemical reactions.
3-Ethylcyclohexane-1-carboxylic acid: Similar structure but without the cyano group, affecting its chemical properties and reactivity.
1-Cyano-2-methylcyclohexane-1-carboxylic acid: Similar but with a methyl group instead of an ethyl group, leading to different steric and electronic effects.
Properties
Molecular Formula |
C10H15NO2 |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
1-cyano-3-ethylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H15NO2/c1-2-8-4-3-5-10(6-8,7-11)9(12)13/h8H,2-6H2,1H3,(H,12,13) |
InChI Key |
ATXKVZULHJXWDO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCC(C1)(C#N)C(=O)O |
Origin of Product |
United States |
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